molecular formula C16H19Cl2N5O B7436293 1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea

1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea

Cat. No. B7436293
M. Wt: 368.3 g/mol
InChI Key: SGKPFTOHTQEPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known as DCEU, and it is synthesized through a complex chemical process that involves several steps.

Mechanism of Action

The mechanism of action of DCEU is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. Studies have shown that DCEU induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and physiological effects:
DCEU has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of various enzymes and proteins involved in cancer cell survival. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCEU in lab experiments is its potent anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one of the main limitations is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on DCEU, including:
1. Further studies on its mechanism of action to better understand its anticancer properties.
2. Development of more efficient and cost-effective synthesis methods to produce DCEU in larger quantities.
3. Investigation of its potential as a therapeutic agent for other diseases, such as fungal and bacterial infections.
4. Exploration of its potential as a drug delivery system for other anticancer drugs.

Synthesis Methods

The synthesis of DCEU involves the reaction of 2-(2,2-dichlorocyclopropyl)ethylamine with 1-(4-azidophenyl)-1-(1H-1,2,3-triazol-4-yl)methanamine in the presence of copper (I) catalyst. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide to form the final product.

Scientific Research Applications

DCEU has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Recent studies have shown that DCEU exhibits potent anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-[2-(2,2-dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5O/c1-11(21-15(24)19-7-6-13-10-16(13,17)18)12-2-4-14(5-3-12)23-9-8-20-22-23/h2-5,8-9,11,13H,6-7,10H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPFTOHTQEPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)NCCC3CC3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea

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